



# Application Notes and Protocols for Neisser Staining with Chrysodine in Filamentous Bacteria

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These application notes provide a detailed protocol for the use of **Chrysodine** in the Neisser staining method for the identification and differentiation of filamentous bacteria based on the presence of intracellular polyphosphate granules (volutin).

#### Introduction

The Neisser stain is a differential staining technique used in microbiology to identify metachromatic granules, primarily polyphosphate storage granules known as volutin, within bacterial cells.[1][2][3][4] This method is an indispensable tool for the identification of certain strains of filamentous bacteria, which are often associated with operational issues like bulking and foaming in activated sludge wastewater treatment plants.[1][3][5] The technique is also classically used for the identification of Corynebacterium diphtheriae, the causative agent of diphtheria.[6][7] The use of **Chrysodine** as a counterstain provides a high-contrast visualization, differentiating the polyphosphate granules from the bacterial cytoplasm.[6][7]

#### **Principle of the Method**

The Neisser staining method is based on the affinity of the acidic dyes, Methylene Blue and Crystal Violet, for the highly acidic polyphosphate granules within the bacterial cell. These granules stain a deep blue to violet-black color. Subsequently, a counterstain, **Chrysodine**, is



applied, which stains the bacterial cytoplasm a yellowish-brown.[1] This color contrast allows for the clear differentiation of Neisser-positive cells and granules from Neisser-negative cells. Neisser-positive bacteria will either stain uniformly grey-violet or will contain distinct blue-black polyphosphate granules, while Neisser-negative cells will stain a light brown or yellow.[1]

## **Applications**

- Wastewater Management: Identification and characterization of filamentous bacteria in activated sludge, such as Nostocoida limicola, Type 0092, and Microthrix parvicella, to diagnose and manage bulking and foaming events.[1][8]
- Clinical Microbiology: Presumptive identification of Corynebacterium diphtheriae by observing the characteristic metachromatic granules.[6][9]
- Bacterial Physiology Research: Studying the storage of polyphosphates in various bacterial species, which is relevant to nutrient removal processes and microbial stress response.[10]

# **Experimental Protocol: Neisser Stain with Chrysodine**

This protocol is adapted from established methods for staining filamentous bacteria in activated sludge.[1][11]

#### Reagents

- Solution A (Methylene Blue Solution):
  - Methylene blue: 0.1 g
  - Glacial acetic acid: 5 ml
  - 96% Ethanol: 5 ml
  - Distilled water: 100 ml
- Solution B (Crystal Violet Solution):
  - Crystal violet (10% in 96% ethanol): 3.3 ml



96% Ethanol: 6.7 ml

Distilled water: 100 ml

Solution C (Chrysodine Y Solution):

• Chrysodine Y (1% aqueous solution): 33.3 ml

Distilled water: 100 ml

#### **Staining Procedure**

- Prepare a Smear: On a clean, grease-free microscope slide, prepare a thin smear of the bacterial sample (e.g., activated sludge).
- Air Dry: Allow the smear to air dry completely. Heat fixing is generally not recommended as it can distort the morphology of filamentous bacteria.
- · Primary Staining:
  - Freshly prepare a mixture of 2 parts of Solution A and 1 part of Solution B.
  - Flood the smear with this mixture and allow it to act for 10-15 seconds.
  - Tilt the slide to allow the excess stain to run off.
- Counterstaining:
  - Flood the slide with Solution C (Chrysodine Y).
  - Allow the counterstain to act for 45 seconds.[1]
- Rinsing:
  - Gently rinse the slide with tap water. It is recommended to let the water flow on the back of the slide to avoid washing off the smear.
- Drying:



- Allow the slide to air dry completely. The drying process can be expedited by carefully blotting the edges with filter paper.
- Microscopic Examination:
  - Examine the stained smear under a bright-field microscope using a 100x oil immersion objective.

### **Data Presentation: Interpretation of Staining Results**

The following table summarizes the expected qualitative results for different types of filamentous bacteria when stained with the Neisser method using **Chrysodine** counterstain. Quantitative data on staining efficiency is not readily available in the literature; however, the presence and nature of staining are key diagnostic features.

Staining Result	Appearance	Interpretation	Examples of Filamentous Bacteria
Neisser Positive (Uniform)	Entire filament stains a grey-violet to dark purple color.	Indicates the presence of abundant, dispersed polyphosphate granules throughout the cytoplasm.	Nostocoida limicola, Type 0092[1][8]
Neisser Positive (Granular)	Blue-black colored polyphosphate granules are visible within a yellowish-brown cytoplasm.	Indicates the presence of distinct, localized polyphosphate storage granules.	Microthrix parvicella[1]
Neisser Negative	Cells stain a pale brown or yellow color.	Indicates the absence or very low levels of polyphosphate granules.	Most other bacteria

#### **Visualizations**



#### **Experimental Workflow**



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Caption: Workflow for Neisser Staining using Chrysodine.

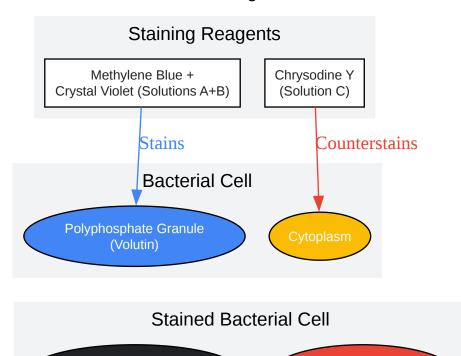
#### **Staining Mechanism**

Stained Cytoplasm

(Yellowish-Brown)



#### **Neisser Staining Mechanism**



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Caption: Mechanism of Neisser Staining with **Chrysodine**.

Stained Polyphosphate

(Blue-Black)

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